molecular formula C8H7NO5 B6285376 (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid CAS No. 77977-73-2

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

Cat. No.: B6285376
CAS No.: 77977-73-2
M. Wt: 197.1
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Description

(2R)-2-Hydroxy-2-(4-nitrophenyl)acetic acid is a chiral carboxylic acid characterized by a hydroxyl group at the α-carbon and a 4-nitrophenyl substituent. The nitro group (-NO₂) at the para position of the aromatic ring imparts strong electron-withdrawing effects, enhancing the acidity of the α-hydroxyl group (pKa ~1.5–2.5) compared to non-nitro analogs . This compound is synthesized via methods involving arenediazonium salts and oxidative workup under basic conditions, as described in RSC Advances (2018) . Its stereochemical purity (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantioselectivity influences biological activity .

Properties

CAS No.

77977-73-2

Molecular Formula

C8H7NO5

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid. The nitration process introduces a nitro group into the phenyl ring, resulting in the formation of the desired compound. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-oxo-2-(4-nitrophenyl)acetic acid.

    Reduction: Formation of (2R)-2-hydroxy-2-(4-aminophenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Phenyl Ring

2-(4-Nitrophenyl)acetic Acid
  • Structure : Lacks the α-hydroxyl group present in the target compound.
  • Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity and acidity (pKa ~3.5–4.5).
  • Applications : Primarily used as a precursor in organic synthesis and dye manufacturing .
(2R)-2-Hydroxy-2-(4-methoxyphenyl)acetic Acid
  • Structure : Methoxy (-OCH₃) replaces the nitro group.
  • Properties : The electron-donating methoxy group decreases acidity (pKa ~3.0–4.0) and alters solubility in polar solvents.
  • Applications : Explored in chiral resolution and as a metabolite in neurotransmitter studies .
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic Acid
  • Structure : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.
  • Properties : Increased polarity due to multiple hydroxyl groups enhances water solubility. The ortho-methoxy group sterically hinders rotation, affecting conformational stability.
  • Applications : Studied as a metabolite of catecholamines (e.g., dopamine) and in antioxidant research .

Modifications at the α-Carbon

(2R)-2-Amino-2-(4-trifluoromethylphenyl)acetic Acid
  • Structure: Amino (-NH₂) replaces the hydroxyl group; trifluoromethyl (-CF₃) substitutes nitro.
  • Properties: The amino group increases basicity (pKa ~9–10), while -CF₃ provides lipophilicity and metabolic stability.
  • Applications : Used in peptidomimetics and enzyme inhibitor design due to resistance to oxidative degradation .
2-((4-Nitrophenyl)amino)-2-oxoacetic Acid
  • Structure : Oxo group (=O) replaces hydroxyl; hydrazide (-NH-NH₂) derivative.
  • Properties : The oxo group enhances electrophilicity, making it reactive in nucleophilic acyl substitutions.
  • Toxicity : Classified as acutely toxic (Oral Category 4, H302) and irritant (H315, H319) .

Stereochemical and Conformational Analogs

(αR)-α-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide
  • Structure : Amide derivative with a nitrophenyl ethyl side chain.
  • Properties : The amide group reduces acidity (pKa ~8–9) and improves bioavailability.
  • Applications : Investigated as a conformational probe in receptor-ligand binding studies .
3-Hydroxy-4-methoxymandelic Acid
  • Structure : Methoxy and hydroxyl groups on the phenyl ring; R-configuration.
  • Properties : Lower acidity (pKa ~3.5) compared to the nitro analog due to electron-donating substituents.
  • Applications : Biomarker for neurotransmitter metabolism and oxidative stress .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups pKa (α-OH) Key Applications Reference
(2R)-2-Hydroxy-2-(4-nitrophenyl)acetic acid C₈H₇NO₅ -NO₂, -OH 1.5–2.5 Asymmetric synthesis, drug intermediates
2-(4-Nitrophenyl)acetic acid C₈H₇NO₄ -NO₂ 3.5–4.5 Organic precursors, dyes
(2R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid C₉H₁₀O₄ -OCH₃, -OH 3.0–4.0 Chiral resolution, metabolites
(2R)-2-Amino-2-(4-trifluoromethylphenyl)acetic acid C₉H₈F₃NO₂ -CF₃, -NH₂ 9–10 Peptidomimetics, enzyme inhibitors

Key Research Findings

Electron-Withdrawing Effects : The nitro group in this compound significantly lowers the pKa of the α-hydroxyl, enhancing its reactivity in esterification and glycosylation reactions compared to methoxy or hydroxyl-substituted analogs .

Stereochemical Influence : The R-configuration is critical for enantioselective interactions in drug design. For example, amide derivatives like (αR)-α-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide show higher binding affinity to G-protein-coupled receptors than S-enantiomers .

Metabolic Pathways: Hydroxyl and methoxy analogs (e.g., 3-hydroxy-4-methoxymandelic acid) are endogenous metabolites linked to dopamine and epinephrine catabolism, whereas nitro derivatives are synthetic and rarely occur naturally .

Biological Activity

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid, commonly referred to by its CAS number 10098-39-2, is a compound of significant interest in the fields of biochemistry and medicinal chemistry. This article presents a comprehensive examination of its biological activity, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7N2_2O5_5
  • Molecular Weight : 197.15 g/mol
  • CAS Number : 10098-39-2
  • Structure : The compound features a hydroxy group and a para-nitro group on a phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group at the para position enhances its reactivity and influences its binding affinity to enzymes. The hydroxy group facilitates hydrogen bonding, which is essential for enzyme-substrate interactions.

  • Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity, making it a candidate for drug development aimed at modulating enzyme functions.

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor in various enzyme-catalyzed reactions. For example:

  • Inhibition of α-glucosidase : The compound has shown potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing blood sugar levels in diabetic patients .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameUnique Features
Methyl 2-hydroxy-2-(3-nitrophenyl)acetateNitro group at the meta position affects reactivity differently.
Methyl 2-hydroxy-2-(4-aminophenyl)acetateContains an amino group instead of a nitro group, altering activity.
Methyl 2-hydroxy-2-(4-methylphenyl)acetatePresence of a methyl group changes steric properties and reactivity.

Case Studies and Research Findings

  • Therapeutic Potential : Investigations into the therapeutic applications of this compound indicate its promise as a precursor for drug development targeting specific biochemical pathways.
  • Biochemical Pathways : Studies have explored its role in various biochemical pathways, suggesting that it may influence metabolic processes through enzyme modulation.
  • Synthesis Methods : The compound can be synthesized through various organic reactions, including reduction and nucleophilic substitution, which allow for the introduction of different functional groups that can enhance its biological activity .

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